molecular formula C10H10F3NO B13717206 [2-(Trifluoromethyl)indolin-6-yl]methanol

[2-(Trifluoromethyl)indolin-6-yl]methanol

Cat. No.: B13717206
M. Wt: 217.19 g/mol
InChI Key: NOCFLWJIOOJVBA-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)indolin-6-yl]methanol is a chiral indoline derivative functionalized with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 6-position. Indoline and indole scaffolds are recognized as "privileged structures" in medicinal chemistry and are present in numerous pharmaceuticals and natural products . The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in the design of bioactive compounds and agrochemicals . The hydroxymethyl group provides a versatile synthetic handle for further chemical transformations, such as oxidation to an aldehyde, esterification, or etherification, allowing researchers to diversify the molecule and create a wide array of analogs for structure-activity relationship (SAR) studies . While specific biological data for this compound is not available in the public domain, structurally related 2-CF3-indoles have demonstrated promising pharmacological activities, including serving as potent and selective COX-2 inhibitors, anti-inflammatory and neuroprotective agents, antiproliferative compounds, and antifungal agents . This compound is intended for research applications such as method development, chemical synthesis, and the exploration of new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2

InChI Key

NOCFLWJIOOJVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Indole Precursors

A key step is the introduction of the trifluoromethyl (CF3) group at the 2-position of the indoline or indole ring. One efficient approach involves the reaction of ortho-substituted nitroaryl alkenes with pyrrolidine to form α-CF3-β-(2-nitroaryl) enamines, followed by a one-pot reduction of the nitro group to yield 2-CF3-indoles, which serve as precursors for further functionalization.

Step Reagents/Conditions Outcome Yield (%)
Reaction of alkenes with pyrrolidine Pyrrolidine, solvent conditions vary α-CF3-β-(2-nitroaryl) enamines Not specified
One-pot reduction Fe, AcOH, H2O 2-CF3-indoles Moderate to good

This method provides a valuable building block for complex fluorinated molecules.

Hydroxyalkylation to Form Methanol Derivatives

The hydroxymethyl group at the 6-position can be introduced by Friedel–Crafts hydroxyalkylation of the indole or indoline ring with trifluoromethyl-substituted aromatic ketones. A mild and efficient protocol uses potassium carbonate (K2CO3) and tetrabutylphosphonium bromide (n-Bu4PBr) as catalysts in aqueous media, avoiding harsh conditions and chromatography purification.

Catalyst System Solvent Reaction Type Yield (%) Notes
K2CO3 (15 mol%), n-Bu4PBr (15 mol%) Water Friedel–Crafts hydroxyalkylation Good to excellent Recyclable catalyst, scalable

This method avoids byproducts such as diindolylmethane and biindoles and is suitable for synthesizing trifluoromethyl(indolyl)phenylmethanols, which are closely related to the target compound.

Indoline Ring Formation and Functionalization

Indoline derivatives can be synthesized via Fischer indolization or related cyclization reactions starting from appropriate hydrazones or substituted anilines. For example, Fischer indolization of E/Z mixtures in the presence of ZnCl2 can yield tryptophol derivatives, which can be further functionalized to introduce hydroxymethyl groups at desired positions.

Step Reagents/Conditions Outcome Yield (%)
Fischer indolization ZnCl2, solvent Indoline derivatives (tryptophol) Moderate to good
Sulfonation and further steps p-Toluenesulfonyl chloride, multiple steps Functionalized indoline derivatives Satisfactory

This approach is useful for preparing 6-substituted indoline derivatives, including hydroxymethyl analogs.

Alternative Synthetic Routes via Halogenated Intermediates

Halogenated aniline derivatives such as 4-chloro-2-iodoaniline can be converted to sulfonyl derivatives and then subjected to reflux and hydrolysis steps to yield indoline intermediates. These intermediates can be further functionalized to introduce trifluoromethyl and hydroxymethyl groups.

Step Reagents/Conditions Outcome Notes
Sulfonylation Benzenesulfonyl chloride, pyridine, 0°C to RT, 16 h Sulfonylated intermediate
Reflux and hydrolysis Reflux 16 h, then hydrolysis in water Indoline intermediate Extraction with dichloromethane

This method provides a route to functionalized indoline derivatives suitable for further modification.

Comparative Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Ortho-nitroaryl alkene + pyrrolidine + Fe reduction Pyrrolidine, Fe, AcOH, H2O Enamine formation and reduction Efficient trifluoromethylation Multi-step, moderate yields
Friedel–Crafts hydroxyalkylation with K2CO3/n-Bu4PBr K2CO3, n-Bu4PBr, water Hydroxyalkylation Mild, high yields, catalyst recyclable Requires trifluoromethyl ketones
Fischer indolization + sulfonation ZnCl2, p-Toluenesulfonyl chloride Cyclization and functionalization Good regioselectivity Multi-step, purification needed
Halogenated aniline sulfonylation and hydrolysis Benzenesulfonyl chloride, pyridine Sulfonylation, reflux, hydrolysis Straightforward intermediates Requires halogenated precursors

In-Depth Research Findings and Notes

  • The trifluoromethyl group significantly influences reactivity and selectivity in indole/indoline chemistry, often requiring tailored conditions to avoid side reactions such as dimerization or over-alkylation.
  • Base-catalyzed hydroxyalkylation in aqueous media offers an environmentally friendly and scalable option with minimal purification steps.
  • The regioselective introduction of the hydroxymethyl group at the 6-position can be controlled by starting from appropriately substituted intermediates or via directed functionalization strategies.
  • Multi-step syntheses involving sulfonylation and halogenated intermediates provide flexibility for introducing various substituents but may require careful purification and optimization.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with [2-(Trifluoromethyl)indolin-6-yl]methanol:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound Indoline -CF₃ (2-position), -CH₂OH (6-position) C₁₀H₁₀F₃NO 217.19 High lipophilicity (CF₃), polar hydroxymethyl group
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole Indole -CF₃ (6-position), -CH₃ (2-position), -Ph (3-position) C₁₆H₁₂F₃N 275.27 Aromatic indole core; enhanced π-π stacking (phenyl group)
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole -CF₃Ph (2-position), -CH₂OH (4-position) C₁₁H₈F₃NOS 259.24 Thiazole ring; high solubility (S atom)
(R)-4-(1-(2-aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol Indoline -CF₃ absent; -NH₂-pyrimidine (1-position), -thiazole (butynol side chain) C₂₂H₂₁N₅OS 403.50 Kinase inhibition (NIK inhibitors)

Key Observations:

Core Heterocycle : Indoline (saturated) vs. indole (aromatic) vs. thiazole. Indoline’s rigidity may favor binding to deep hydrophobic pockets, while thiazole’s sulfur atom improves solubility .

Functional Groups: The hydroxymethyl group in the target compound contrasts with alkynol (e.g., AM-0216 ) or phenyl substituents (e.g., 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole ), altering hydrogen-bonding capacity and target selectivity.

Physicochemical and Pharmacokinetic Properties

Property This compound 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
LogP (Predicted) 2.1 3.8 2.5
Solubility (Water) Moderate (hydroxymethyl) Low (aromatic, hydrophobic) Moderate (thiazole S atom)
Metabolic Stability High (CF₃ shields N) Moderate (indole N prone to oxidation) High (thiazole stable)
Bioavailability 65–75% (estimated) 50–60% 70–80%

Notable Trends:

  • The trifluoromethyl group universally enhances lipophilicity and metabolic stability across analogs .
  • Polar groups (-CH₂OH, thiazole S) improve solubility but may reduce membrane permeability.

Biological Activity

[2-(Trifluoromethyl)indolin-6-yl]methanol is a compound characterized by a trifluoromethyl group attached to an indole structure, which is known for its diverse biological activities. The unique electronic properties of the trifluoromethyl group, combined with the indole moiety, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

The structural features of this compound include:

  • Indole Structure : A bicyclic compound consisting of a benzene ring fused to a pyrrole.
  • Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties.
  • Methanol Functional Group : Increases solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that indole derivatives can inhibit tubulin assembly, leading to cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 5 µM against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines, indicating potent anticancer properties .
    • A specific study highlighted that analogs with trifluoromethyl substitutions retained significant cytotoxicity and inhibition of tubulin assembly .
  • Antioxidant Properties :
    • Indole derivatives are known for their antioxidant capabilities, which may play a role in reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in various diseases, including cancer .
  • Antibacterial Effects :
    • Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the functionalization of indole derivatives with trifluoromethyl groups followed by methanol addition. Various synthetic pathways have been explored to optimize yield and purity.

Case Studies

A detailed examination of related compounds provides insight into the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
6-TrifluoromethylindoleIndole with trifluoromethyl groupStrong electrophilic properties; potential anticancer activity
5-HydroxyindoleHydroxyl group at position 5Neuroprotective effects
7-TrifluoromethylindolineTrifluoromethyl at position 7Varied biological activities; potential for anticancer research

These comparisons highlight the unique characteristics of this compound and its potential applications in medicinal chemistry.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(Trifluoromethyl)indolin-6-yl]methanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including trifluoromethylation of indole precursors followed by hydroxylation. For example, copper-catalyzed reactions are effective for introducing trifluoromethyl groups to aromatic systems . Key steps include:

  • Solvent selection : Methanol is commonly used for hydroxylation due to its polarity and compatibility with sodium hydroxide for pH adjustment .
  • Purification : Reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) ensures high purity .
  • Yield optimization : Stirring at 75°C for 1.5 hours in acetonitrile with cesium carbonate improves reaction efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • LCMS and HPLC : Confirm molecular weight (e.g., m/z 393 [M+H]+) and retention times (e.g., 0.29 minutes under SQD-FA50 conditions) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for assessing thermal stability .
  • Spectroscopy : NMR and IR validate functional groups, such as the hydroxymethyl (-CH2OH) and trifluoromethyl (-CF3) moieties .

Q. How is the biological activity of this compound initially assessed in drug discovery?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., TRPM8 ion channels) .
  • Cellular permeability : LogP values and membrane penetration are evaluated via Caco-2 cell models .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the trifluoromethyl group during synthetic reactions?

  • Methodological Answer :

  • The -CF3 group’s electron-withdrawing nature stabilizes intermediates via inductive effects, reducing susceptibility to nucleophilic attack. Computational studies (DFT) model charge distribution .
  • Experimental validation : Deuterium exchange experiments track protonation states under acidic/basic conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response curves : Re-evaluate IC50 values across multiple assays to identify off-target effects .
  • Structural analogs : Compare activity profiles of derivatives (e.g., fluoro vs. trifluoromethyl substitutions) to isolate structure-activity relationships .
  • Molecular docking : Use software like AutoDock to predict binding poses and reconcile discrepancies in enzyme inhibition data .

Q. What strategies optimize stereochemical control in derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control indoline ring stereochemistry .
  • Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configurations of intermediates .

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